

# BMS-986104 Hydrochloride: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: BMS-986104 hydrochloride

Cat. No.: B606282

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## An In-depth Analysis of a Differentiated S1P1 Receptor Modulator

This technical guide provides a comprehensive overview of **BMS-986104 hydrochloride**, a selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound in autoimmune diseases.

## Chemical Identity

IUPAC Name: ((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopentyl)methanol hydrochloride[1]

Synonyms: BMS-986104, BMS 986104, BMS986104[2]

Chemical Structure:

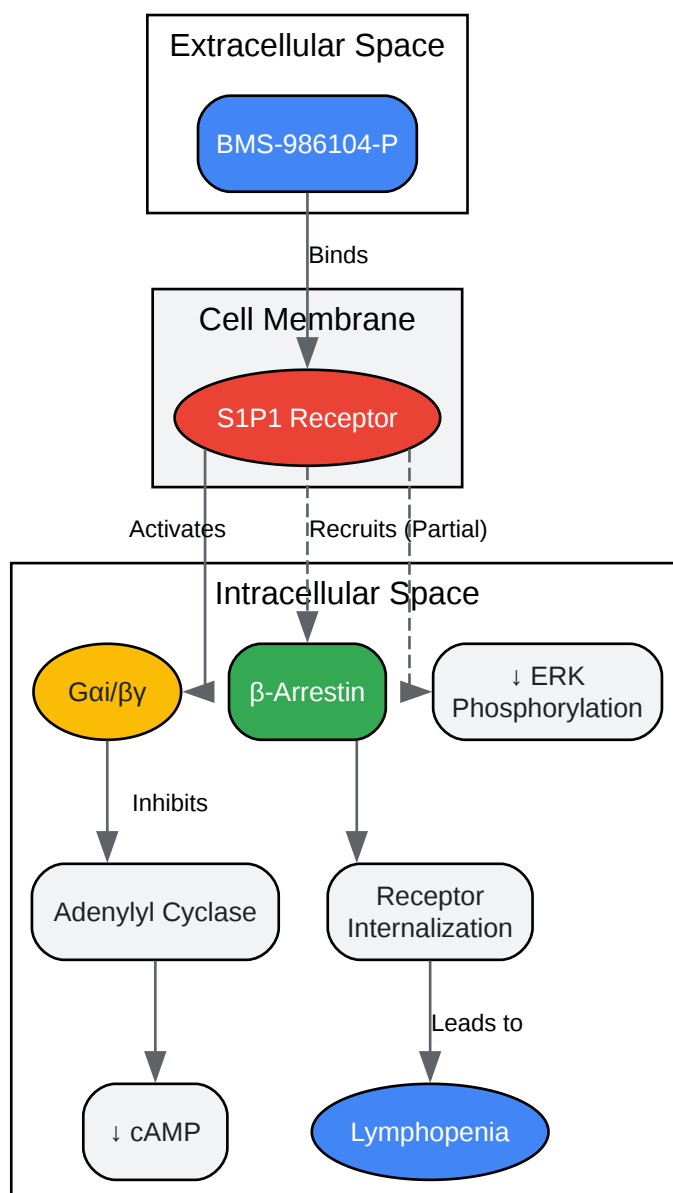
Feature	Description
Molecular Formula	C <sub>22</sub> H <sub>36</sub> ClNO[3]
Molecular Weight	365.98 g/mol [3]
CAS Number	1622180-39-5[3]

## Mechanism of Action and Signaling Pathway

BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-phosphate (BMS-986104-P).[2][4] BMS-986104-P acts as a selective partial agonist at the S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking.[5][6]

Upon binding to the S1P1 receptor on lymphocytes, BMS-986104-P induces receptor internalization, rendering the lymphocytes unresponsive to the natural chemoattractant gradient of sphingosine-1-phosphate (S1P). This sequestration of lymphocytes in secondary lymphoid organs leads to a reduction of circulating lymphocytes in the peripheral blood (lymphopenia), which is the proposed mechanism for its therapeutic effect in autoimmune diseases.[4][5]

BMS-986104 exhibits ligand-biased signaling, demonstrating a differentiated profile compared to the first-generation S1P receptor modulator, fingolimod.[5][7] While being a full agonist for the G $\alpha$ i-mediated inhibition of adenylyl cyclase (cAMP pathway), it is a partial agonist for  $\beta$ -arrestin recruitment and subsequent receptor internalization and shows significantly weaker potency in activating the ERK phosphorylation pathway.[4][5] This biased agonism is thought to contribute to its improved safety profile, particularly regarding cardiovascular effects.[4][5]



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**Caption:** Simplified signaling pathway of BMS-986104-P at the S1P1 receptor.

## Quantitative Data

### In Vitro Activity of BMS-986104-P

The following table summarizes the in vitro pharmacological data for the active phosphate metabolite of BMS-986104 (designated as 3d-P in the source) in comparison to the active phosphate metabolite of fingolimod (1-P).

Assay	BMS-986104-P (3d-P)	Fingolimod-P (1-P)	Reference
S1P <sub>1</sub> Binding (K <sub>i</sub> , nM)	0.14	0.13	[5]
S1P <sub>1</sub> GTPγS (% Emax, EC <sub>50</sub> nM)	81%, 0.12	100%, 0.08	[5]
S1P <sub>3</sub> GTPγS (% Emax, EC <sub>50</sub> nM)	11%, >1000	100%, 0.4	[5]
S1P <sub>1</sub> cAMP (% Emax, EC <sub>50</sub> nM)	100%, 0.04	100%, 0.04	[5]
S1P <sub>1</sub> ERK-P (% Emax, EC <sub>50</sub> nM)	100%, 38	100%, 0.04	[5]
S1P <sub>1</sub> Internalization (% Emax, EC <sub>50</sub> nM)	57%, 0.14	100%, 0.11	[5]

## Pharmacokinetics in Mice

Pharmacokinetic parameters of BMS-986104 (3d) and its active phosphate metabolite (3d-P) were assessed in mice following a single oral dose of 1 mg/kg.

Compound	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)	t <sub>1/2</sub> (h)
BMS-986104 (3d)	135	4	2000	11
BMS-986104-P (3d-P)	2.5	24	200	70

Source: Adapted from Dhar et al., 2016[5]

## Experimental Protocols

### S1P1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds to the S1P1 receptor.

#### Materials:

- Membrane preparations from cells expressing the human S1P1 receptor.
- [<sup>32</sup>P]S1P as the radioligand.
- Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.5% fatty acid-free bovine serum albumin (BSA).[\[8\]](#)
- Test compounds dissolved in DMSO or methanol.
- 96-well glass fiber filter plates.

#### Procedure:

- Dilute the S1P1 receptor membranes in the assay buffer to a final concentration of 1-2 μg/well .[\[8\]](#)
- Prepare serial dilutions of the test compounds in the assay buffer.
- Pre-incubate 50 μL of the test compound dilutions with 50 μL of the diluted S1P1 membranes for 30 minutes at room temperature.[\[8\]](#)
- Add 50 μL of [<sup>32</sup>P]S1P working solution (final concentration 0.1-0.2 nM) to each well to initiate the binding reaction.[\[8\]](#)
- Incubate for 60 minutes at room temperature.[\[8\]](#)
- Terminate the reaction by rapid filtration through the 96-well glass fiber filter plates, which have been presoaked in assay buffer.[\[8\]](#)
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.

- Calculate the IC<sub>50</sub> values by non-linear regression analysis of the competition binding curves.

## In Vivo Assessment of Lymphopenia

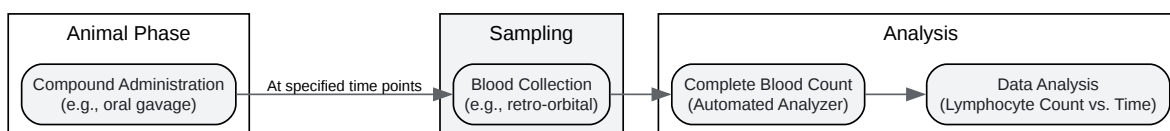
This protocol describes a method to evaluate the effect of a test compound on peripheral blood lymphocyte counts in mice.

Materials:

- Test compound (e.g., BMS-986104) and vehicle control.
- B6C3H mice (or other suitable strain).[9]
- K2-EDTA-coated blood collection tubes.
- Automated blood cell counter.

Procedure:

- Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage or intravenous injection).[9]
- At predetermined time points post-administration, collect blood samples from the mice (e.g., via retro-orbital sinus) into K2-EDTA-coated tubes.[9]
- Analyze the blood samples using an automated blood cell counter to determine the absolute lymphocyte count.[9]
- Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the extent and duration of lymphopenia.



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**Caption:** Experimental workflow for in vivo assessment of lymphopenia.

## Preclinical Efficacy in Autoimmune Disease Models

BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases. For instance, in a T-cell transfer model of colitis, BMS-986104 showed comparable efficacy to fingolimod in reducing disease severity.<sup>[5]</sup><sup>[7]</sup>

## Clinical Development

A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study (NCT02211469) has been completed in healthy male subjects. The primary objective was to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics (lymphopenia) of BMS-986104.<sup>[10]</sup><sup>[11]</sup> The study aimed to identify doses that could achieve a 50% to 70% reduction in absolute lymphocyte count without causing bradycardia or other adverse events.<sup>[11]</sup>

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